molecular formula C₁₅H₂₈SSn B1142913 (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane CAS No. 1254834-11-1

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

Cat. No.: B1142913
CAS No.: 1254834-11-1
M. Wt: 359.16
InChI Key:
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Description

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C15H28SSn and a molecular weight of 359.16 g/mol This compound is characterized by the presence of a thiophene ring substituted with a 2-ethylhexyl group and a trimethylstannane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane typically involves the reaction of 2-ethylhexylthiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the organotin compound . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of the organotin reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent control over the purity of reagents and solvents to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified organotin compounds with altered tin-carbon bonds.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19S.3CH3.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;/h7,10-11H,3-6,9H2,1-2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNMJDIFCMAULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CSC(=C1)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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